molecular formula C16H14N4O2 B2355709 N-(4-acetamidophenyl)-1H-indazole-3-carboxamide CAS No. 930041-17-1

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide

Cat. No.: B2355709
CAS No.: 930041-17-1
M. Wt: 294.314
InChI Key: WPKXKORUXBQXFQ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.

    Introduction of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through a coupling reaction between the indazole derivative and 4-acetamidophenyl halide or a similar reagent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate compound with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes or batch reactions, depending on the scale and requirements. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency and selectivity of the reactions. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:

    4-acetamidophenol (paracetamol):

    Indazole derivatives: Other indazole derivatives may have similar ring structures but differ in their substituents and biological activities.

    Carboxamide compounds: Compounds with carboxamide groups may share similar chemical properties but differ in their overall structures and functions.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Biological Activity

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide, a derivative of indazole, has garnered attention in medicinal chemistry for its potential biological activities. This compound is part of a broader class of indazole derivatives known for their diverse pharmacological profiles, including anticancer, anti-inflammatory, and kinase inhibitory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N4O2\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2

This structure features an indazole core with an acetamido group that enhances its solubility and biological activity.

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Inhibition of Protein Kinases : It has been identified as a potent inhibitor of PAK1 (p21-activated kinase 1), showing high selectivity against a panel of kinases with an IC50 value of approximately 9.8 nM . This inhibition is crucial as PAK1 plays a vital role in cancer cell proliferation and metastasis.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by accumulating reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase . The apoptosis rate observed was comparable to established chemotherapeutic agents.
  • Suppression of Cell Migration : In vitro assays revealed that the compound significantly suppresses the migration and invasion capabilities of MDA-MB-231 breast cancer cells by downregulating Snail expression, a key regulator in epithelial-mesenchymal transition (EMT) .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the indazole core and the substituents on the phenyl ring significantly affect biological activity. Key findings include:

  • Hydrophobic and Hydrophilic Balance : The introduction of hydrophobic groups enhances binding affinity to target proteins, while hydrophilic groups improve solubility. For instance, substituting different aryl groups on the indazole scaffold has shown varied inhibitory effects on PAK1 .
  • Importance of Nitrogen Heterocycles : Compounds containing nitrogen in their heterocycles have demonstrated improved antitumor activities due to enhanced interactions with biological targets .

Case Studies and Experimental Findings

Several studies have focused on the biological activity of this compound:

  • Antitumor Activity : In a study evaluating various indazole derivatives, this compound exhibited significant antitumor activity against prostate cancer cell lines (PC-3) with an IC50 value below 10 µM. Mechanistic studies showed that it induced apoptosis and caused cell cycle arrest .
  • Kinase Selectivity : The compound's selectivity for PAK1 over other kinases was confirmed through extensive screening against 29 different kinases, demonstrating its potential as a targeted therapeutic agent .
  • Cell Migration Inhibition : The ability to inhibit cell migration was assessed using wound healing assays, where treated cells showed significantly reduced migratory capacity compared to untreated controls, underscoring its potential in preventing metastasis .

Data Summary Table

Biological ActivityObservationsReference
PAK1 InhibitionIC50 = 9.8 nM
Induction of ApoptosisApoptosis rate = 63.23% at 10 µM
Cell Cycle ArrestG0/G1 phase increase with treatment
Suppression of MigrationReduced migration in MDA-MB-231 cells

Properties

IUPAC Name

N-(4-acetamidophenyl)-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10(21)17-11-6-8-12(9-7-11)18-16(22)15-13-4-2-3-5-14(13)19-20-15/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKXKORUXBQXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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